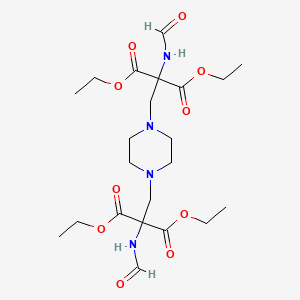
Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including ester, amide, and piperazine moieties, which contribute to its diverse chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Piperazine Derivative: Starting with a piperazine derivative, the compound can be functionalized with various substituents through nucleophilic substitution or addition reactions.
Introduction of Ester Groups: The ethoxycarbonyl groups can be introduced via esterification reactions using ethyl chloroformate or similar reagents.
Amide Formation: The formylamino groups can be introduced through amidation reactions using formic acid derivatives.
Final Assembly: The final compound can be assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Scalability: Adapting laboratory-scale reactions to industrial-scale processes, ensuring cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(formylamino)malonate: A simpler analog with fewer functional groups.
Ethyl 2-(formylamino)-3-oxopropanoate: Another related compound with similar reactivity.
Uniqueness
Diethyl 2-((4-(3-ethoxy-2-(ethoxycarbonyl)-2-(formylamino)-3-oxopropyl)-1-piperazinyl)methyl)-2-(formylamino)malonate is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
6627-43-6 |
|---|---|
Molecular Formula |
C22H36N4O10 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-2-formamido-3-oxopropyl)piperazin-1-yl]methyl]-2-formamidopropanedioate |
InChI |
InChI=1S/C22H36N4O10/c1-5-33-17(29)21(23-15-27,18(30)34-6-2)13-25-9-11-26(12-10-25)14-22(24-16-28,19(31)35-7-3)20(32)36-8-4/h15-16H,5-14H2,1-4H3,(H,23,27)(H,24,28) |
InChI Key |
IIAIAMRTDBGQPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1CCN(CC1)CC(C(=O)OCC)(C(=O)OCC)NC=O)(C(=O)OCC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















